1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone
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Overview
Description
1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone is a complex organic compound featuring a quinoline core substituted with methoxy, methyl, and trifluoromethyl groups
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with its targets. Specific information about how environmental factors influence the action of this compound is currently unavailable .
Preparation Methods
The synthesis of 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and appropriate aldehydes or ketones.
Substitution Reactions: Introduction of the trifluoromethyl group is often achieved using trifluoromethylation reagents under controlled conditions.
Methoxy and Methyl Group Introduction: These groups are typically introduced via alkylation reactions using methoxy and methyl halides.
Final Coupling: The final step involves coupling the substituted quinoline with the ethanone moiety using coupling reagents like palladium catalysts under Suzuki-Miyaura coupling conditions
Chemical Reactions Analysis
1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, while nucleophilic substitution can replace the methoxy group with other nucleophiles
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of materials with unique electronic or optical properties
Comparison with Similar Compounds
Similar compounds include:
Quinoline Derivatives: Compounds like 2-methylquinoline and 4-trifluoromethylquinoline share structural similarities but lack the combined substituents present in the target compound.
Methoxy-Substituted Aromatics: Compounds such as 4-methoxyaniline and 3-methoxybenzaldehyde have similar functional groups but different core structures.
Trifluoromethylated Compounds: Molecules like 4-trifluoromethylbenzaldehyde and 2-trifluoromethylphenol exhibit similar electronic effects due to the trifluoromethyl group
The uniqueness of 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone lies in the combination of these substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-methoxy-3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c1-11-8-16(15-6-5-14(20(21,22)23)10-17(15)24-11)25-18-9-13(12(2)26)4-7-19(18)27-3/h4-10H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPVMZRQDANJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=C(C=CC(=C3)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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